An In-depth Technical Guide to the Physicochemical Properties and Synthetic Routes of [2-(Ethylthio)ethyl]methylamine
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Routes of [2-(Ethylthio)ethyl]methylamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, and potential applications of [2-(Ethylthio)ethyl]methylamine. As a secondary thioether amine, this molecule holds interest for researchers in medicinal chemistry and materials science as a versatile building block. Due to the limited availability of direct experimental data for this specific N-methylated compound, this document leverages extensive data from its primary precursor, 2-(ethylthio)ethylamine, to provide reasoned estimations and predictive insights. We will delve into the influence of the N-methyl group on the molecule's physicochemical properties and reactivity, offering a robust framework for its use in a research and development setting. Detailed protocols for synthesis, characterization, and safe handling are provided to support its practical application in the laboratory.
Molecular Identity and Structure
[2-(Ethylthio)ethyl]methylamine is a bifunctional molecule featuring a secondary amine and a thioether linkage. The strategic placement of these functional groups imparts a unique combination of nucleophilicity, basicity, and lipophilicity, making it a valuable intermediate for more complex molecular architectures.
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IUPAC Name: N-Methyl-2-(ethylthio)ethan-1-amine
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Synonyms: [2-(Ethylthio)ethyl]methylamine, N-methyl-2-ethylsulfanylethanamine
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Molecular Formula: C₅H₁₃NS
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Molecular Weight: 119.23 g/mol
While a specific CAS Number for N-methyl-2-(ethylthio)ethylamine is not readily found in major databases, its non-methylated parent compound, 2-(ethylthio)ethylamine , is well-documented.
Structural Representation:
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SMILES: CCSCCN(C)
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InChI: InChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3
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InChI Key: A pre-computation InChI Key for this specific structure is not available, but one can be generated using standard chemical software.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for [2-(Ethylthio)ethyl]methylamine is sparse. Therefore, we present the established properties of its precursor, 2-(ethylthio)ethylamine, and provide expert analysis on the expected impact of N-methylation. The addition of a methyl group to the nitrogen atom will predictably increase the molecular weight, slightly raise the boiling point due to increased van der Waals forces, and enhance its lipophilicity (logP).
Table 1: Comparison of Physicochemical Properties
| Property | 2-(Ethylthio)ethylamine (Parent Compound) | [2-(Ethylthio)ethyl]methylamine (Predicted) | Rationale for Prediction |
| Boiling Point | 159-160 °C at 760 mmHg[4] | ~165-175 °C | Increased molecular weight and size lead to stronger intermolecular forces, requiring more energy to enter the gas phase. |
| Density | 0.946 g/mL at 25 °C[4] | ~0.93-0.95 g/mL | The addition of a CH₂ group often has a minor effect on density; it is expected to be very similar to the parent compound. |
| Refractive Index | n20/D 1.4900 | ~1.488-1.492 | The refractive index is related to density and polarizability; a minor change is anticipated. |
| Flash Point | 57 °C (134.6 °F) - closed cup[5] | ~55-65 °C | The flash point is related to volatility and flammability, which should not be drastically altered by N-methylation. |
| pKa (Conjugate Acid) | ~10-10.5 (Estimated) | ~10.2-10.8 (Estimated) | Secondary amines are typically slightly more basic than primary amines due to the electron-donating effect of the additional alkyl group. |
| Water Solubility | Soluble | Moderately Soluble | Increased hydrocarbon character from the N-methyl group will likely decrease solubility in water compared to the primary amine precursor. |
Synthesis and Reactivity
The synthesis of [2-(Ethylthio)ethyl]methylamine can be approached through several reliable synthetic organic chemistry pathways. The choice of method depends on starting material availability, scale, and required purity.
Proposed Synthetic Pathways
The most direct synthetic routes involve either the N-methylation of 2-(ethylthio)ethylamine or the S-alkylation of a methylamine derivative.
Method A: Reductive Amination A highly efficient and common method for N-methylation involves the reaction of the primary amine with formaldehyde, followed by reduction of the intermediate imine/aminal with a reducing agent like sodium borohydride.
Method B: Direct N-Alkylation This involves the reaction of 2-(ethylthio)ethylamine with a methylating agent such as methyl iodide or dimethyl sulfate.[6] This is a classical Sₙ2 reaction. A non-nucleophilic base is required to neutralize the acid byproduct. Care must be taken to control the reaction to prevent over-alkylation to the quaternary ammonium salt.
Caption: Proposed synthetic pathways to [2-(Ethylthio)ethyl]methylamine.
Chemical Reactivity
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Amine Nucleophilicity: As a secondary amine, the nitrogen atom is a potent nucleophile and a moderately strong base.[7] It will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.[8]
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Thioether Oxidation: The sulfur atom is susceptible to oxidation.[9] Treatment with mild oxidizing agents (e.g., hydrogen peroxide) can yield the corresponding sulfoxide, while stronger oxidants (e.g., m-CPBA) can produce the sulfone. This property is highly relevant in drug development, as thioether oxidation is a common metabolic pathway.[10] The electron density on the sulfur atom, and thus its oxidation sensitivity, can be tuned by adjusting the neighboring chemical groups.[9]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of a synthesized batch of [2-(Ethylthio)ethyl]methylamine is critical. A combination of spectroscopic methods provides a definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be highly informative. Key predicted signals include:
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A triplet at ~1.2 ppm (3H) for the methyl protons of the ethyl group (CH₃-CH₂-S).
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A quartet at ~2.5 ppm (2H) for the methylene protons adjacent to the sulfur (CH₃-CH₂-S).
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A singlet at ~2.4 ppm (3H) for the N-methyl protons (N-CH₃). This is a characteristic signal for N-methyl groups.[11]
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Two triplets at ~2.6-2.8 ppm (4H total) for the two methylene groups of the ethylamine backbone (-S-CH₂-CH₂-N-).
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A broad singlet for the N-H proton, which may be exchangeable with D₂O.[11]
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¹³C NMR: The spectrum will show five distinct signals corresponding to each carbon atom in the unique electronic environments. The N-methyl carbon typically appears around 40-45 ppm.[12]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns.
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Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z = 119.
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Key Fragmentation: The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the loss of an alkyl radical.[13] For this molecule, the most likely fragmentation would be the loss of an ethyl radical, leading to a prominent fragment ion. Cleavage adjacent to the sulfur atom is also a common fragmentation pathway for thioethers.[14][15]
Caption: Standard workflow for synthesis and analytical validation.
Applications in Research and Drug Development
The thioether-amine motif is a valuable scaffold in medicinal chemistry. Thioethers are present in numerous FDA-approved drugs, where they contribute to modulating solubility, membrane permeability, and metabolic stability.[10]
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Building Block for Bioactive Molecules: This compound can serve as a key starting material for synthesizing libraries of compounds for screening. The secondary amine provides a reactive handle for introducing diverse functionalities.
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Modulation of Physicochemical Properties: In drug design, a thioether linkage is often used to replace an ether or methylene group to fine-tune a molecule's properties. It can increase lipophilicity and influence interactions with biological targets.[6]
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ROS-Responsive Systems: The ability of the thioether to be oxidized to a more polar sulfoxide or sulfone can be exploited in designing drug delivery systems that release their payload in environments with high levels of reactive oxygen species (ROS), such as tumor microenvironments.[9][16]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for [2-(Ethylthio)ethyl]methylamine is not available, the safety profile can be reliably inferred from its precursor, 2-(ethylthio)ethylamine, and the analogous compound, 2-(methylthio)ethylamine.
Hazard Classification
Based on analogous compounds, [2-(Ethylthio)ethyl]methylamine should be treated as a hazardous substance with the following classifications:
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Flammable Liquid: It is expected to be a flammable liquid (Category 3).[1][5] Keep away from heat, sparks, and open flames.[17]
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Skin and Eye Damage: It is likely to cause skin irritation and serious eye damage.[1][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]
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Respiratory Irritation: May cause respiratory irritation.[1][5] Handle only in a well-ventilated area or a chemical fume hood.
Laboratory Handling and Storage Protocol
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Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.
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Skin and Body Protection: Wear a flame-retardant lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5] Keep away from oxidizing agents and sources of ignition.
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Spill Response:
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Evacuate the area and remove all ignition sources.
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Ventilate the area.
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Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[17]
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